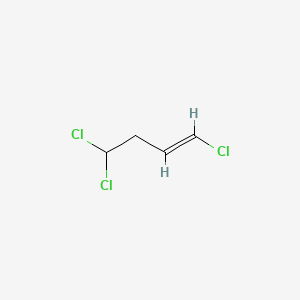
5-Methyl-2-vinylpyridine
Übersicht
Beschreibung
5-Methyl-2-vinylpyridine: is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, featuring a vinyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in the synthesis of polymers and resins, as well as its role as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-2-vinylpyridine can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-methylpyridine with tributylvinyltin in the presence of a palladium catalyst (Pd(PPh3)4) in a solvent mixture of dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction is carried out at 100°C for 2 hours, followed by extraction and purification to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and specific catalysts to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as periodate or iodate to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Periodate, iodate, bromates.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-vinylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical processes, influencing their activity and function.
Pathways Involved: It may modulate pathways related to cell signaling, gene expression, and metabolic processes, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
2-Methyl-5-vinylpyridine: Similar structure but with a vinyl group at a different position.
4-Vinylpyridine: Similar structure but with a vinyl group at the fourth position.
Uniqueness: 5-Methyl-2-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vinyl group at the second position allows for unique reactivity and polymerization behavior compared to other pyridine derivatives .
Eigenschaften
IUPAC Name |
2-ethenyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYCLRCIJDYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
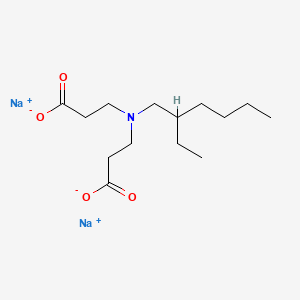

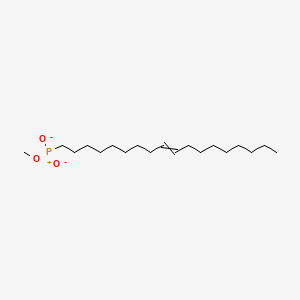
![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)


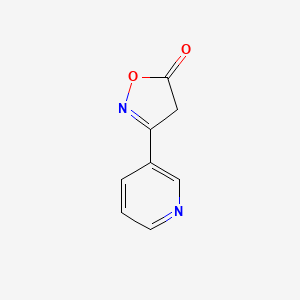

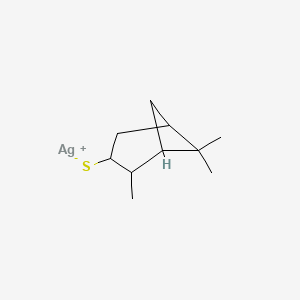
![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)
